molecular formula C23H32ClN3O B1192019 C598-0466

C598-0466

Cat. No.: B1192019
M. Wt: 401.97
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C598-0466 is a synthetic small-molecule inhibitor derived from the HBX19818 chemical scaffold, designed to target deubiquitinases (DUBs), enzymes critical for regulating protein stability and degradation. It is commercially available through suppliers such as ChemDiv and MedBio, with ≥98% purity confirmed via UPLC-MS analysis . The compound has been extensively studied for its role in inhibiting USP10, a DUB that stabilizes spleen tyrosine kinase (SYK). Notably, some sources also ambiguously label this compound as a USP7 inhibitor, suggesting possible cross-reactivity or conflicting annotations in literature .

Properties

Molecular Formula

C23H32ClN3O

Molecular Weight

401.97

Synonyms

9-chloro-N-(3-(dipropylamino)propyl)-5,6,7,8-tetrahydroacridine-3-carboxamide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares C598-0466 with structurally analogous HBX19818 derivatives and functionally related DUB inhibitors. Key parameters include biochemical targets, cellular effects, and purity (Table 1).

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound ID Primary Target Secondary Target Biological Activity Purity Source References
This compound USP10 USP7* Induces SYK degradation in Ba/F3-FLT3-ITD cells ≥98% ChemDiv
C598-0563 USP10 Potent SYK degradation; correlates with USP10 inhibition ≥98% ChemDiv
HBX 41108 USP7 Inhibits USP7; modulates p53-MDM2 axis N/A Medchem
C527 USP1/UAF Blocks USP1/UAF complex; sensitizes cells to DNA damage ≥98% MedBio
Ubiquitin Isopeptidase Inhibitor I Caspases Activates caspases; induces apoptosis ≥98% MedBio

*Discrepancy in literature: this compound is primarily linked to USP10 inhibition in SYK degradation studies , but one source labels it as a USP7 inhibitor without mechanistic validation .

Key Findings

Structural Analogues (HBX19818 Derivatives) :

  • This compound and C598-0563 share high structural similarity, with both showing strong correlation between USP10 inhibition and SYK degradation in cellular assays . However, this compound is uniquely associated with ambiguous USP7 activity in one dataset .
  • Other derivatives (e.g., C598-0515, C598-0468) were tested but showed lower potency, highlighting the importance of substituent modifications in the HBX19818 scaffold .

Functional Analogues (DUB Inhibitors) :

  • HBX 41108 : A USP7-specific inhibitor with distinct downstream effects (e.g., p53 stabilization) compared to this compound’s SYK degradation .
  • C527 : Targets the USP1/UAF complex, demonstrating divergent applications in DNA damage response studies .
  • Ubiquitin Isopeptidase Inhibitor I : Activates caspases rather than inhibiting DUBs, illustrating functional diversity within DUB-related compounds .

Purity and Reproducibility :

  • All HBX19818 analogues, including this compound, are synthesized with ≥98% purity, ensuring consistency in biochemical and cellular assays .

Research Implications and Limitations

  • Therapeutic Potential: this compound’s SYK degradation activity positions it as a candidate for hematologic malignancies, while its ambiguous USP7 association warrants further validation .
  • Off-Target Risks : Cross-reactivity with USP7 (if confirmed) could broaden its applications but may complicate mechanistic studies.
  • Comparative Efficacy: this compound outperforms other HBX19818 analogues in SYK degradation, though its advantage over non-scaffold DUB inhibitors (e.g., HBX 41108) depends on target context .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.